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molecular formula C10H12Cl3NO B8391354 O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE CAS No. 1228284-78-3

O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE

Cat. No. B8391354
M. Wt: 268.6 g/mol
InChI Key: YEYSNJKFDGOAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051272B2

Procedure details

To 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime prepared as described in example P4 (53.9 g; assay 99%; 0.20 mol) in methanol (100 g) was added hydrogen chloride gas (22.0 g; 0.60 mol), whereas internal temperature in maintained at 20-30° C. by external cooling. A colourless suspension was obtained. The reaction mixture was cooled to 15° C. and triethylamino borane (borane triethylamine complex; 27.6 g; assay 96%; 0.23 mol) was dosed in during 60 min maintaining internal temperature at 15° C. The reaction mass was stirred for another 2 hours allowing the mixture to warm to ambient temperature. Thereafter almost no starting material can be detected by HPLC. The reaction mixture was then added to preheated (85° C.) water (126 g) during 30 min. A steady stream of gas was evolved; at the same time solvent was distilled. Heating was continued and the temperature maintained at 85-90° C. for another 1 hour. Finally gas was no longer produced. The resulting mixture was cooled to 20-25° C. Sodium hydroxide (30% aqueous solution; 56.5 g; 0.42 mol) was carefully added in order to bring pH to 7.2-7.7. The resulting mixture was extracted with tert-butyl methyl ether (125 ml). Phases were allowed to separate. The (lower) aqueous phase was split of. The (upper) organic phase was washed with water (2×100 g) and evaporated. Crude O-Methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (53.9 g; assay 97.8%; yield 98.0%) was obtained as clear oil.
Name
1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
126 g
Type
reactant
Reaction Step Three
Quantity
56.5 g
Type
reactant
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]([CH3:15])[CH2:5][C:6]1[C:11]([Cl:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:7]=1[Cl:14].Cl.O.[OH-].[Na+]>CO>[CH3:1][O:2][NH:3][CH:4]([CH3:15])[CH2:5][C:6]1[C:7]([Cl:14])=[CH:8][C:9]([Cl:13])=[CH:10][C:11]=1[Cl:12] |f:3.4|

Inputs

Step One
Name
1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=C(CC1=C(C=C(C=C1Cl)Cl)Cl)C
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
126 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
56.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mass was stirred for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A colourless suspension was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 15° C.
CUSTOM
Type
CUSTOM
Details
was dosed in during 60 min
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining internal temperature at 15° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was then added
CUSTOM
Type
CUSTOM
Details
during 30 min
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
at the same time solvent was distilled
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
the temperature maintained at 85-90° C. for another 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
no longer produced
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 20-25° C
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with tert-butyl methyl ether (125 ml)
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The (lower) aqueous phase was split of
WASH
Type
WASH
Details
The (upper) organic phase was washed with water (2×100 g)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CONC(CC1=C(C=C(C=C1Cl)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 53.9 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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